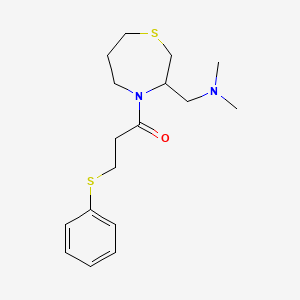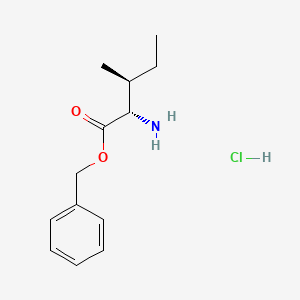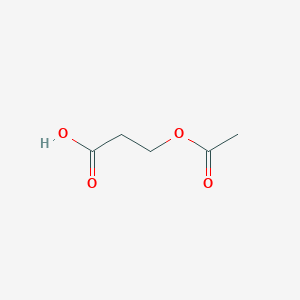![molecular formula C8H10N2O3S2 B2761874 N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide CAS No. 2411314-42-4](/img/structure/B2761874.png)
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide, also known as STMP, is a sulfonamide derivative that has gained attention in the scientific community due to its potential pharmacological properties. STMP has been studied extensively for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
Mecanismo De Acción
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide is believed to exert its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in various cancer cell lines and is involved in regulating the pH of the tumor microenvironment. Inhibition of CAIX activity by N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide results in a decrease in tumor cell proliferation and an increase in tumor cell death.
Biochemical and Physiological Effects:
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has also been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cell lines. Inhibition of CAIX activity by N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide results in a decrease in tumor cell proliferation and an increase in tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide is relatively unstable in solution and requires careful handling to avoid degradation. In addition, N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has a short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Direcciones Futuras
Future research on N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide should focus on its potential use as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide and to identify potential drug targets for N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide. Finally, the development of more stable and potent analogs of N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide may improve its efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide involves the reaction of 2-aminothiophenol and 2-chloroacrylonitrile in the presence of sodium carbonate. The reaction occurs under reflux conditions in ethanol and yields N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide as a white solid. The purity of N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In vitro studies have shown that N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(2-sulfamoylthiophen-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S2/c1-2-7(11)10-5-6-3-4-14-8(6)15(9,12)13/h2-4H,1,5H2,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOPBQBBDEWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(SC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2761791.png)
![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2761792.png)
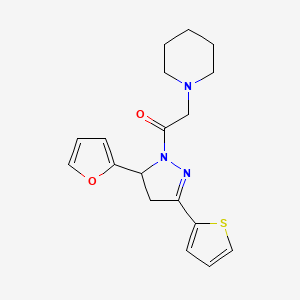
![2-[(5-Methylpyrazine-2-carbonyl)amino]-ethylamine hydrochloride](/img/structure/B2761794.png)
![2,5-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2761795.png)
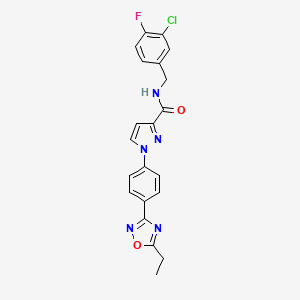
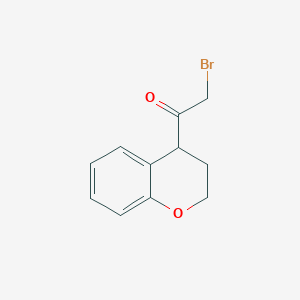
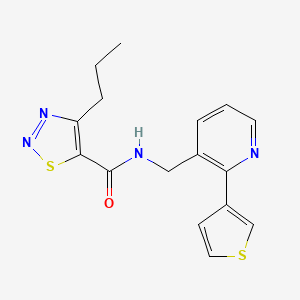
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2761802.png)
![2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-6-fluorobenzamide](/img/structure/B2761805.png)
![6-Tricyclo[3.2.1.02,4]octanylmethanol](/img/structure/B2761806.png)
